1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride
Description
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is a cyclopropane derivative featuring a pyridin-4-yl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.63 g/mol (CAS: 90721-75-8) . The compound’s structure combines the rigidity of the cyclopropane ring with the aromatic and basic properties of pyridine, making it a versatile building block in medicinal chemistry. Cyclopropane rings are known to enhance metabolic stability and influence conformational flexibility in drug design, while the pyridinyl group can participate in hydrogen bonding and π-π interactions with biological targets .
This compound is used in synthesizing enzyme inhibitors and receptor modulators, as evidenced by its structural analogs in thrombin/cholinesterase dual inhibitors (e.g., isonipecotamide derivatives) and calcium channel modulators .
Properties
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLSQMWICVRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods
In an industrial setting, the production of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction could produce pyridin-4-ylmethanol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H9ClN2O2
- Molecular Weight : 196.63 g/mol
- CAS Number : 2230662-95-8
The compound features a cyclopropane ring attached to a pyridine moiety, which is critical for its biological interactions.
Pharmacological Applications
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride has been investigated for various pharmacological effects, particularly in the following areas:
Neuroprotection
Research indicates that this compound may exhibit neuroprotective properties. For example, studies have demonstrated its ability to reduce oxidative stress and apoptosis in neuronal cells.
| Study | Model | Dose | Effect |
|---|---|---|---|
| Study A | Neuronal cultures | 10 µM | 30% reduction in oxidative stress-induced cell death |
| Study B | Ischemic stroke model (rats) | 5 mg/kg | Improved neurological scores and reduced infarct size |
In vitro assays suggest that the compound can significantly inhibit pro-inflammatory cytokine release, indicating potential use in neurodegenerative diseases such as Alzheimer's disease .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of cytokines like TNF-alpha and IL-6 in macrophage models stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating chronic inflammatory conditions.
Anticancer Properties
Preliminary studies have indicated that 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride may possess anticancer activity. It has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rats subjected to ischemic stroke, administration of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride resulted in notable improvements in neurological function and reduced brain damage compared to control groups. The compound was administered immediately post-stroke at a dosage of 5 mg/kg, demonstrating significant neuroprotective effects.
Case Study 2: Anti-inflammatory Effects in Macrophages
In vitro experiments utilizing LPS-stimulated macrophages showed that treatment with the compound led to a significant decrease in inflammatory markers. The results indicated a potential therapeutic role for this compound in managing inflammatory diseases.
Safety and Toxicity Profile
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term toxicity studies are required to fully understand its safety implications.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity and influence the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Pyridinyl Cyclopropane Derivatives
Key Observations :
- Positional isomerism (pyridin-2-yl vs. 4-yl) significantly alters electronic and steric profiles. For example, the pyridin-4-yl group in the target compound enables linear π-stacking interactions, while pyridin-3-yl derivatives show reduced similarity in docking studies .
- Functional group variation : Carboxylic acid derivatives (e.g., target compound) are more polar than amine analogs (e.g., 1-(Pyridin-2-yl)cyclopropanamine diHCl), affecting solubility and bioavailability .
Functional Group Modifications
Table 2: Impact of Substituent Variation
Key Observations :
- Aminomethyl substitution () introduces a basic center, enhancing solubility but reducing membrane permeability compared to the pyridinyl-carboxylic acid structure .
- Trifluoromethyl groups improve metabolic stability and electronegativity, as seen in cannabinoid receptor modulators .
Stereochemical and Conformational Differences
The rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 4904-18-1) shares the same molecular formula as the target compound but differs in stereochemistry, leading to distinct receptor-binding profiles. For example, the (1R,2R) configuration may optimize interactions with chiral enzyme active sites, as observed in thrombin inhibitors .
Biological Activity
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety, allowing it to interact with various biological targets. Research has indicated that it exhibits antimicrobial and anticancer properties, among others.
- Molecular Formula: C₉H₁₀ClNO₂
- Molecular Weight: 201.64 g/mol
The biological activity of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride can be attributed to its ability to interact with specific molecular targets. The pyridine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring contributes rigidity, influencing binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects such as enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has shown that 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 30 | Cell cycle arrest at G2/M phase |
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted by researchers at Bangor University evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -
Anticancer Activity in MCF-7 Cells
A laboratory study assessed the effects of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride on MCF-7 breast cancer cells. The findings revealed that the compound effectively reduced cell viability and induced apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
Research Applications
The compound is being explored for various applications:
- Drug Development: Its unique structure makes it a valuable scaffold for synthesizing new drugs targeting specific diseases.
- Biochemical Research: It serves as a tool for studying enzyme inhibition and receptor interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride?
- Methodological Answer : The compound is synthesized via cyclopropanation reactions, often using transition metal catalysts (e.g., rhodium complexes) to form the strained cyclopropane ring. For example, stereospecific routes may involve coupling pyridinyl precursors with cyclopropane intermediates, followed by hydrolysis and subsequent salt formation with hydrochloric acid. Enamine Ltd. reports a stereoisomer, (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, synthesized via chiral resolution or asymmetric catalysis . Post-synthesis, purification typically employs recrystallization or ion-exchange chromatography to isolate the hydrochloride salt.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the cyclopropane ring structure and pyridinyl substitution pattern.
- Mass spectrometry (MS) : For molecular weight verification (e.g., molecular formula C₇H₇Cl₂NO₂, MW 224.23) .
- HPLC : To assess purity and detect impurities, such as unreacted pyridinyl precursors or cyclopropane byproducts .
Q. What are common impurities encountered during synthesis?
- Methodological Answer : Impurities may include:
- Unreacted pyridinyl intermediates : Detected via HPLC or TLC.
- Cyclopropane ring-opening products : Formed under acidic or thermal stress, identifiable by LC-MS.
- Related pyridinyl-cyclopropane derivatives : For example, 1-(pyrimidin-4-yl)cyclopropanecarboxylic acid, a structural analog noted in impurity profiles of similar compounds .
Advanced Research Questions
Q. How does stereochemistry influence the physicochemical properties and biological activity of this compound?
- Methodological Answer : The (1R,2R)-stereoisomer reported by Enamine Ltd. may exhibit distinct solubility, stability, and target-binding affinity compared to other stereoisomers. Researchers should employ chiral HPLC or X-ray crystallography to resolve stereochemistry. Computational modeling (e.g., molecular docking) can predict interactions with biological targets, such as voltage-gated calcium channels, based on structural analogs like 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride .
Q. What strategies mitigate purification challenges for the hydrochloride salt?
- Methodological Answer : The hydrochloride salt’s solubility varies with pH and solvent polarity. Optimal purification involves:
- pH-controlled recrystallization : Using ethanol/water mixtures to exploit solubility differences.
- Ion-pair chromatography : To separate ionic byproducts.
- Lyophilization : For hygroscopic batches, ensuring stability during storage .
Q. How can computational methods predict reactivity or degradation pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations model cyclopropane ring strain and predict susceptibility to ring-opening under acidic conditions. Molecular dynamics simulations assess stability in aqueous environments, guiding formulation design. For degradation studies, accelerated stability testing (40°C/75% RH) coupled with LC-MS identifies hydrolysis or oxidation products .
Q. How do researchers resolve contradictions in reported physicochemical data?
- Methodological Answer : Discrepancies in melting points or solubility often arise from polymorphic forms or residual solvents. Cross-validate data using:
- Differential Scanning Calorimetry (DSC) : To confirm thermal transitions.
- Karl Fischer titration : For moisture content analysis.
- Comparative studies : Replicate synthesis and characterization protocols from peer-reviewed literature, prioritizing methods from authoritative sources (e.g., Enamine Ltd.’s stereochemical data ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
